(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it is a fusion of benzene and thiazole ring. The benzothiazole structure is present in various important drugs and has diverse therapeutic applications .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through copper (I) catalyzed azide-alkyne cycloaddition reactions .Molecular Structure Analysis
The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also contains several ethoxy and methoxy groups, which are ether functional groups, and an amide functional group .Scientific Research Applications
Synthesis and Characterization
- Novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, including compounds similar to the specified chemical, have been synthesized and characterized for various applications (Saeed & Rafique, 2013).
- A metal-free synthesis method for highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide, using environmentally benign organic bases and water, has been developed, indicating a green chemistry approach to synthesizing similar compounds (Saini, Saunthwal, Kumar, & Verma, 2019).
Biological Evaluation
- Benzamide derivatives with a structure similar to the compound have been evaluated as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), showing promise in therapeutic applications (Uto et al., 2009).
Molecular Structure Studies
- X-ray crystallographic studies have been conducted on similar compounds to determine their molecular structure, aiding in understanding their potential applications in various fields (Köysal et al., 2015).
Antimicrobial and Antifungal Properties
- Synthesized benzamide derivatives, structurally related to the specified compound, have shown antimicrobial and antifungal properties, suggesting potential applications in addressing microbial infections (Priya et al., 2006).
Chemosensor Applications
- Benzothiazole derivatives, closely related to the compound , have been used as chemosensors for cyanide anions, indicating a potential application in environmental monitoring and safety (Wang et al., 2015).
Antidiabetic Applications
- Structurally related benzamides have been identified as potential antidiabetic agents, providing a pathway to develop new therapeutic compounds for diabetes mellitus treatment (Nomura et al., 1999).
Supramolecular Gelators
- N-(thiazol-2-yl)benzamide derivatives, including compounds structurally similar to the specified chemical, have been found to act as supramolecular gelators, a significant insight for material science applications (Yadav & Ballabh, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,4,5-triethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-6-30-19-13-16(14-20(31-7-2)22(19)32-8-3)23(27)25-24-26(11-12-28-4)18-10-9-17(29-5)15-21(18)33-24/h9-10,13-15H,6-8,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFWYTFKNALILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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